1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Biological Activity
1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₁₂H₁₂N₂O₃ and CAS number 80140-15-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its antiviral and anticancer properties. The compound's structure suggests potential interactions with biological targets due to the presence of the pyrimidine ring and benzyloxy group.
Table 1: Antiviral Potency of Related Compounds
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies on related pyrimidine derivatives indicate that they can inhibit tumor cell proliferation through various mechanisms.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly influenced their potency:
- Cell Lines Tested: Lung, breast, colon, and prostate cancer cells.
Table 2: Cytotoxicity of Pyrimidine Derivatives
Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound D | PC-3 (Prostate) | 1.48 | Apoptosis induction |
Compound E | MCF-7 (Breast) | 0.33 | Cell cycle arrest |
Compound F | A549 (Lung) | >10 | Not effective |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Modulation: Certain substitutions on the pyrimidine ring can lead to alterations in cell cycle progression.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-6-7-14(12(16)13-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKNLEOFKVJZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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